2-(2-Trifluoromethyl-benzyl)-piperazine
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Overview
Description
2-(2-Trifluoromethyl-benzyl)-piperazine is a chemical compound that features a piperazine ring substituted with a 2-(2-trifluoromethyl-benzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Trifluoromethyl-benzyl)-piperazine typically involves the reaction of 2-(2-Trifluoromethyl-benzyl) chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Trifluoromethyl-benzyl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or sulfonates.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives or piperazine derivatives.
Scientific Research Applications
2-(2-Trifluoromethyl-benzyl)-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antipsychotic or antidepressant agent.
Mechanism of Action
The mechanism of action of 2-(2-Trifluoromethyl-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can mimic the structure of neurotransmitters, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzyl chloride
- 2-(Trifluoromethyl)benzyl bromide
- 2-(Trifluoromethyl)benzyl alcohol
Uniqueness
2-(2-Trifluoromethyl-benzyl)-piperazine is unique due to the presence of both the trifluoromethyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and potential receptor binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15F3N2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-9(11)7-10-8-16-5-6-17-10/h1-4,10,16-17H,5-8H2 |
InChI Key |
KIOSGFBKMSIEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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